[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol
Description
The compound [1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol is a pyrazole derivative featuring two dichlorophenyl substituents at positions 1 and 5 of the pyrazole ring, with a hydroxymethyl group at position 2.
Properties
CAS No. |
648869-72-1 |
|---|---|
Molecular Formula |
C16H10Cl4N2O |
Molecular Weight |
388.1 g/mol |
IUPAC Name |
[1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C16H10Cl4N2O/c17-10-2-4-13(19)16(6-10)22-15(7-11(8-23)21-22)9-1-3-12(18)14(20)5-9/h1-7,23H,8H2 |
InChI Key |
KLGCSHFLYZKBOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)CO)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol typically involves the condensation of appropriate dichlorophenyl hydrazines with suitable aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, in a solvent like ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the pyrazole ring, followed by reduction to yield the final methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis. These systems allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Target Compound
- Core structure : 1H-pyrazole.
- Substituents :
Analog 1: 1-[5-(3,4-Dichlorophenyl)-3-(2-naphthyl)-4,5-dihydropyrazol-1-yl]ethanone ()
- Core structure : 4,5-Dihydropyrazole (pyrazoline), a partially saturated pyrazole analog.
- Substituents :
- Structural divergence : The pyrazoline core introduces chirality (R configuration at C13 in the crystal structure), creating a racemic mixture. The dihedral angles between aromatic rings (e.g., 86.8° between naphthyl and dichlorophenyl groups) suggest reduced planarity compared to the fully unsaturated pyrazole core of the target compound .
Analog 2: N-(2,5-dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine ()
- Core structure : 1,2,4-Triazole, a nitrogen-rich heterocycle.
- Substituents :
- N-(2,5-Dichlorophenyl): Shared chlorine substitution pattern with the target compound.
- 5-(Pyridin-3-yl): Nitrogen-containing aromatic ring enabling π-π stacking and hydrogen bonding.
Physicochemical Properties
Key Differentiators and Implications
Core Heterocycle : The target compound’s pyrazole core offers full aromaticity and planarity, contrasting with the partially saturated pyrazoline (Analog 1) and the triazole (Analog 2). This may influence binding to flat biological targets (e.g., enzyme active sites).
Substituent Diversity : The hydroxymethyl group in the target compound provides a unique solubility advantage over the hydrophobic naphthyl group in Analog 1 and the tautomer-sensitive triazole in Analog 3.
Chlorine Positioning : The 2,5- and 3,4-dichlorophenyl groups in the target compound may optimize steric and electronic interactions compared to analogs with single chlorine substitutions.
Biological Activity
The compound [1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14Cl2N2O
- Molecular Weight : 333.20 g/mol
- CAS Number : 477712-39-3
The compound features a pyrazole core with dichlorophenyl substituents at positions 1 and 5, which may influence its biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, the compound showed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of [1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol:
- Cell Line : A549 human lung adenocarcinoma
- Method : MTT assay was used to determine cell viability.
- Results :
- At a concentration of 100 µM, the compound reduced cell viability by approximately 67% after 24 hours of treatment.
- The IC50 value was determined to be around 30 µM, indicating potent activity against lung cancer cells.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Pyrazole derivatives have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >128 µg/mL |
| Pseudomonas aeruginosa | >128 µg/mL |
These results suggest that while the compound is effective against certain pathogens like S. aureus, it is less effective against others.
The biological activities of [1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Antibacterial Mechanism : It may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
